Product packaging for 4-Cyclopropyl-3-methoxyaniline(Cat. No.:CAS No. 1233531-34-4)

4-Cyclopropyl-3-methoxyaniline

Cat. No.: B581102
CAS No.: 1233531-34-4
M. Wt: 163.22
InChI Key: WVKRRCJBTMWVPT-UHFFFAOYSA-N
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Description

4-Cyclopropyl-3-methoxyaniline is a high-value aniline derivative that serves as a versatile building block in advanced organic synthesis and medicinal chemistry. Its primary research application is as a precursor in the synthesis of complex, biologically active molecules, particularly through photoredox catalysis. This compound is a key starting material in asymmetric [3+2] photocycloaddition reactions with electron-rich olefins, a method used to construct enantioenriched cyclopentylamine derivatives . These cyclopentylamine structures are prominent scaffolds found in a range of bioactive compounds and chiral catalysts, underscoring the reagent's importance in developing new therapeutic agents and synthetic methodologies . The cyclopropyl moiety is a privileged structure in drug design, often used to impart conformational constraint, improve metabolic stability, and modulate the physicochemical properties of lead compounds . Researchers utilize this compound to incorporate this fragment into target molecules, exploring its effects on potency and pharmacokinetics. The compound enables access to novel chemical space for high-throughput screening and the discovery of new inhibitors, making it a critical tool for research and development in pharmaceutical and chemical laboratories.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B581102 4-Cyclopropyl-3-methoxyaniline CAS No. 1233531-34-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyclopropyl-3-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-6-8(11)4-5-9(10)7-2-3-7/h4-7H,2-3,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKRRCJBTMWVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Chemical Transformations of 4 Cyclopropyl 3 Methoxyaniline

Oxidative Transformations and Radical Cation Intermediates

The presence of the aniline (B41778) moiety renders the molecule susceptible to oxidation. acs.org The nitrogen atom's lone pair of electrons can be readily removed, initiating a cascade of chemical events centered on the formation of a highly reactive radical cation intermediate.

Single-Electron Transfer (SET) Mechanisms

Anilines are known to be particularly susceptible to oxidation via a single-electron transfer (SET) mechanism. acs.orgnih.gov In this process, a single electron is transferred from the aniline (the electron donor) to an acceptor, often a photosensitizer or an electrode. For 4-Cyclopropyl-3-methoxyaniline, this oxidation results in the formation of the corresponding amine radical cation. beilstein-journals.org The electron-donating nature of the methoxy (B1213986) group on the aromatic ring is expected to lower the oxidation potential relative to unsubstituted N-cyclopropylaniline, making the SET process more favorable. acs.org The general mechanism involves the one-electron oxidation of the amine to generate a nitrogen-centered radical cation, a highly reactive intermediate that can undergo various subsequent reactions. beilstein-journals.org

Cyclopropyl (B3062369) Ring-Opening Dynamics and Mechanisms

A key feature of the radical cation formed from N-cyclopropylanilines is its propensity to undergo a rapid and irreversible ring-opening of the cyclopropyl group. acs.orgresearchgate.net This reaction is driven by the significant release of strain energy, estimated at approximately 28 kcal/mol, associated with the three-membered ring. acs.org The process is a type of radical clock, where the cleavage of one of the C-C bonds of the cyclopropane (B1198618) occurs. beilstein-journals.org

The rate of this ring-opening is influenced by stereoelectronic and resonance effects. For the ring to open, the cyclopropyl group must be in a bisected conformation relative to the plane of the aromatic ring. nih.govacs.org The presence of substituents on the aniline ring also plays a crucial role. Electron-donating groups, such as the methoxy group in this compound, can stabilize the initial nitrogen radical cation through resonance. acs.org This stabilization can slow the rate of cyclopropyl ring-opening compared to analogs with electron-withdrawing groups. acs.org Conversely, incorporating a radical-stabilizing group on the cyclopropyl ring itself can dramatically accelerate the ring-opening. nih.govacs.org

Studies on analogous N-cyclopropylanilines have provided insight into the kinetics of this process.

CompoundRing-Opening Rate Constant (kr, s-1)Reference
Radical cation of N-Cyclopropyl-N-methylaniline4.1 × 104 nih.govacs.org
Radical cation of 6'-chloro-1'-methyl-3',4'-dihydro-1'H-spiro[cyclopropane-1,2'-quinoline]4.1 × 102 nih.govacs.org
Radical cation of 4-chloro-N-methyl-N-(2-phenylcyclopropyl)aniline1.7 × 108 nih.govacs.org

Formation and Reactivity of Distonic Radical Cations

The irreversible ring-opening of the cyclopropylamine (B47189) radical cation results in the formation of a β-amino-substituted primary carbon-centered radical, which is an iminium distonic radical cation. acs.org Distonic radical cations are ions in which the charge and radical sites are spatially separated within the same molecule. purdue.edu In the case of the ring-opened product of this compound radical cation, the positive charge would reside primarily on the nitrogen atom (as an iminium ion), while the unpaired electron (the radical) would be located three carbons away at the end of the newly formed propyl chain. acs.org

This distonic intermediate is highly reactive. purdue.edu Research on similar systems has shown that it can react with molecular oxygen to form an endoperoxide, which subsequently fragments into smaller oxidized products. acs.org The formation of this stable, ring-opened intermediate is key to the utility of cyclopropylanilines as probes for SET reactions, as it effectively prevents the initial oxidation from being reversed. acs.orgnih.gov

Photophysical and Photochemical Reaction Pathways

The photochemistry of this compound is dominated by its interaction with excited-state species, acting as an efficient quencher of triplet photosensitizers through electron transfer.

Interaction with Triplet-State Photosensitizers

Anilines are effective quenchers of excited triplet-state photosensitizers (³sens*). acs.orgnih.gov When a photosensitizer absorbs light, it can form a long-lived, high-energy triplet state. nih.gov This excited state is a potent oxidizing agent capable of accepting an electron from a suitable donor, such as an aniline. acs.orgrsc.org

For this compound, the interaction with a triplet sensitizer (B1316253) is hypothesized to proceed via a single-electron transfer, resulting in the formation of the this compound radical cation and the reduced form of the sensitizer. acs.org This process is known as reductive quenching of the photosensitizer's excited state. nih.gov The efficiency of this process is high, with reaction rates often approaching the diffusion-controlled limit. acs.org

Quenching Mechanisms and Kinetic Studies

The quenching of a triplet sensitizer by an aniline can be complicated by competing deactivation pathways. After the initial electron transfer, the resulting radical ion pair can undergo back-electron transfer (BET), which returns the molecules to their neutral ground state and results in no net chemical change. acs.org Additionally, in complex environments, the aniline radical cation might be reduced back to the parent aniline by other antioxidant species present, a process termed antioxidant quenching (AQ). acs.orgnih.gov

However, the unique reactivity of N-cyclopropylanilines provides a mechanism to bypass these reversal pathways. The rapid and irreversible ring-opening of the initially formed radical cation acts as a chemical "trap" or "short-circuit". acs.orgnih.gov This ring-opening occurs on a nanosecond timescale, which is often faster than back-electron transfer or antioxidant quenching, thus leading to a permanent chemical transformation and making the net oxidation more efficient. acs.orgnih.gov

Kinetic studies using laser flash photolysis on analogous N-cyclopropylanilines have quantified the rates of these processes.

CompoundPhotosensitizerBimolecular Quenching Rate Constant (kq, M-1s-1)Radical Cation Lifetime (τ, ns)Reference
N-Cyclopropylaniline (CPA)3,2'-Anthraquinone Sulfonate (2AN)~2-4 × 109140 - 580 acs.org
2-Methoxy-N-cyclopropylaniline (2-MeO-CPA)3,2'-Anthraquinone Sulfonate (2AN)~4 × 109- acs.org
3-Chloro-N-cyclopropylaniline (3-Cl-CPA)3,2'-Anthraquinone Sulfonate (2AN)~9 × 108- acs.org

Data for N-cyclopropylaniline and its substituted analogs are presented as representative of the reactivity of this compound.

The data show that electron-donating groups (like methoxy) can increase the rate of quenching of the triplet sensitizer, while the lifetimes of the radical cations are extremely short, highlighting the rapid nature of the subsequent ring-opening reaction. acs.org

Nucleophilic and Electrophilic Reactions of the Aromatic Amine Moiety

The chemical character of this compound is defined by the electronic properties of its functional groups. The amine moiety renders the molecule nucleophilic, while the aromatic ring, activated by three electron-donating groups (amino, methoxy, and cyclopropyl), is primed for electrophilic substitution.

The nitrogen atom's lone pair of electrons makes the amine group a potent nucleophile. This reactivity is harnessed in carbon-nitrogen bond-forming reactions. For instance, anilines are common substrates in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines or N-aryl heterocycles. libretexts.orgwikipedia.org In this type of reaction, the aniline derivative acts as the nucleophilic partner, coupling with an aryl halide or triflate. libretexts.orgwikipedia.org Similarly, the nucleophilicity of the amine allows it to participate in nucleophilic aromatic substitution (SNAr) reactions, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings. researchgate.netgoogle.com For example, anilines with electron-donating groups, such as 4-methoxyaniline, have been shown to react with fluoroquinolines to yield 8-aminoquinoline (B160924) derivatives. researchgate.net

The benzene (B151609) ring of this compound is highly susceptible to electrophilic aromatic substitution (EAS) due to the cumulative electron-donating effects of its substituents. masterorganicchemistry.com The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methoxy group is also strongly activating and an ortho-, para-director. The cyclopropyl group is considered a weak activating group and is also ortho-, para-directing.

The directing effects of these groups are synergistic. For an incoming electrophile, the potential sites for substitution are C2, C5, and C6.

Position C2: Ortho to the amino group and ortho to the methoxy group. This position is strongly activated electronically.

Position C6: Ortho to the amino group and meta to the methoxy group.

Position C5: Para to the amino group and ortho to the cyclopropyl group.

Considering the powerful activating and directing influence of the amino and methoxy groups, substitution is most likely to occur at the C2 position, which is ortho to both, or at the C5 position, which is para to the strongly directing amino group. Steric hindrance from the adjacent substituents might influence the regioselectivity of the reaction. masterorganicchemistry.commasterorganicchemistry.com

Cycloaddition Reactions and Annulation Processes

The unique structural features of this compound, particularly the strained cyclopropyl ring adjacent to the amine, enable its participation in sophisticated cycloaddition and annulation reactions. These transformations are powerful methods for rapidly assembling complex cyclic and heterocyclic scaffolds.

Asymmetric [3+2] Photocycloadditions

A significant transformation involving N-aryl cyclopropylanilines is the asymmetric [3+2] photocycloaddition with olefins to produce valuable, enantioenriched cyclopentylamines. This reaction proceeds via a dual catalytic system, typically employing a visible-light photosensitizer, such as dipyrido[3,2-a:2',3'-c]phenazine (DPZ), and a chiral Brønsted acid, often a chiral phosphoric acid (CPA), to control the stereochemistry.

The reaction is initiated by the reductive quenching of the excited-state photosensitizer by the N-cyclopropylaniline. This single-electron transfer (SET) event generates a distonic radical cation intermediate. The inherent strain of the cyclopropane ring facilitates its rapid, irreversible ring-opening to form a more stable iminium distonic radical cation. This intermediate then engages in a stepwise addition to an olefin partner, followed by radical-radical cyclization to forge the cyclopentane (B165970) ring. mdpi.comrsc.org

Research has demonstrated the successful application of N-cyclopropyl-3-methoxyaniline in this type of transformation. In a study, it was reacted with a variety of 2-aryl acrylates, showcasing the robustness of the method. The reactions proceeded with high yields and excellent levels of diastereoselectivity and enantioselectivity. nih.gov

EntryR (in 2-Aryl Acrylate)ProductYield (%)dree (%)
1Phenyl17 86>20:191
24-Methylphenyl18 85>20:192
34-Methoxyphenyl19 88>20:192
44-Fluorophenyl20 92>20:192
54-Chlorophenyl21 90>20:190
64-Bromophenyl22 88>20:190
73-Methylphenyl23 83>20:192
83-Methoxyphenyl24 78>20:191
92-Chlorophenyl25 76>20:196
102-Bromophenyl26 63>20:196

Table 1: Asymmetric [3+2] photocycloaddition of N-cyclopropyl-3-methoxyaniline with various 2-aryl acrylates. Data sourced from Organic Letters, 2023. nih.gov

Cascade Reactions and Heterocycle Formation

Cascade reactions, where multiple bond-forming events occur in a single pot, provide an efficient pathway to complex molecular architectures from simple precursors. Anilines are frequently employed in such sequences to build heterocyclic systems.

A notable example is the Povarov reaction , a formal [4+2] cycloaddition between an aromatic imine and an electron-rich alkene to synthesize tetrahydroquinolines. wikipedia.org The reaction is typically acid-catalyzed and can be performed as a three-component reaction involving an aniline, an aldehyde, and an alkene. wikipedia.orgorganic-chemistry.org This strategy has been extended to more complex cascades.

In a relevant study, a cascade sequence involving a cyclopropylimine rearrangement followed by a Povarov reaction was developed to assemble complex pyrrolo[3,2-c]quinoline derivatives. rsc.org While not using this compound itself, the reaction employed a closely related N-cyclopropylaniline, demonstrating the utility of this structural motif. The reaction between an N-cyclopropyl-N-aryl amine and an indole-derived aldehyde generates a cyclopropylimine in situ. Under Lewis acid catalysis, this intermediate undergoes rearrangement and engages in an intramolecular Povarov-type reaction, leading to the formation of a polycyclic heterocyclic system with good yield and diastereoselectivity. For example, the reaction of N-(2-(1H-indol-3-yl)ethyl)-N-cyclopropyl-4-methoxyaniline yielded the corresponding pyrrolo[3,2-c]quinoline in 85% yield as a mixture of endo and exo diastereomers. rsc.org

Another classical method for heterocycle formation is the Friedländer annulation , which involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone or ester) to form a quinoline (B57606). researchgate.netwikipedia.org While this compound is not a direct substrate for the Friedländer reaction, it could serve as a precursor to the required ortho-aminoaryl ketone through reactions like Friedel-Crafts acylation. The Friedländer synthesis remains a cornerstone in the construction of the quinoline core, a prevalent scaffold in medicinal chemistry. researchgate.netacgpubs.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For 4-cyclopropyl-3-methoxyaniline, a combination of one-dimensional and multidimensional NMR techniques allows for unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum provides critical information about the chemical environment of protons in a molecule. In mechanistic studies involving aniline (B41778) derivatives, shifts in proton resonances can indicate changes in electron density or molecular conformation. For this compound, the spectrum is characterized by distinct regions corresponding to the aromatic, methoxy (B1213986), amino, and cyclopropyl (B3062369) protons.

The aromatic region is expected to display a complex pattern due to the substitution. The proton at C5, situated between the amino and cyclopropyl groups, would likely appear as a doublet. The protons at C2 and C6 would also show characteristic splitting depending on their coupling constants. The methoxy group gives rise to a sharp singlet, typically around 3.8 ppm, while the amino (NH₂) protons also produce a singlet, though its chemical shift can be variable and the peak may be broadened due to exchange. The cyclopropyl group introduces signals in the aliphatic region, typically seen as complex multiplets due to the diastereotopic nature of the methylene (B1212753) protons and their coupling to the methine proton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on established substituent effects on the aniline ring system.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic H (C2, C5, C6)6.2 - 6.8Multiplet (m)
Amine (NH₂)~3.6Broad Singlet (br s)
Methoxy (OCH₃)~3.8Singlet (s)
Cyclopropyl-CH1.5 - 1.9Multiplet (m)
Cyclopropyl-CH₂0.4 - 0.9Multiplet (m)

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment. With ten carbon atoms, this compound is expected to show ten distinct signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts are heavily influenced by the substituents. The electron-donating methoxy and amino groups cause a significant upfield shift (lower ppm) for the ortho and para carbons relative to them, while the carbons directly attached to these groups (C3 and C1, respectively) are shifted downfield. researchgate.net The quaternary carbon attached to the cyclopropyl group (C4) also has a characteristic downfield shift. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on additive models for substituted benzenes. oregonstate.eduwisc.edu

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C1 (C-NH₂)~145
C2~102
C3 (C-OCH₃)~148
C4 (C-cyclopropyl)~130
C5~118
C6~115
Methoxy (OCH₃)~55
Cyclopropyl-CH~15
Cyclopropyl-CH₂~8

For complex structures or adducts formed from this compound, multidimensional NMR techniques are essential for unambiguous structural confirmation. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. It would be used to confirm the connectivity between the aromatic protons and to trace the coupling pathway within the cyclopropyl ring system. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation). It allows for the definitive assignment of protonated carbons in the ¹³C NMR spectrum, such as linking the methoxy proton signal to the methoxy carbon signal. srce.hr

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations. It is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, an HMBC experiment could show a correlation from the methoxy protons to the C3 carbon and from the cyclopropyl methine proton to the C4, C3, and C5 carbons, confirming the substitution pattern on the aromatic ring. acs.orgsrce.hr

Carbon-13 (¹³C) NMR and Chemical Shift Correlation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing valuable information about its conjugation and electronic structure. The absorption of UV or visible light promotes electrons from a lower energy orbital (like a π bonding orbital) to a higher energy orbital (like a π* antibonding orbital).

The UV-Vis spectrum of aniline in a non-polar solvent typically shows two main absorption bands: a high-energy primary band (π → π* transition) around 230-240 nm and a lower-energy secondary band (the "benzenoid" band) around 280-290 nm. spcmc.ac.in The introduction of substituents onto the benzene (B151609) ring modifies these absorptions.

Both the amino (-NH₂) and methoxy (-OCH₃) groups are powerful auxochromes, meaning they contain non-bonding electrons that can be delocalized into the aromatic π-system. spcmc.ac.in This extended conjugation lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (a shift to longer wavelengths, also known as a red shift) and often a hyperchromic effect (an increase in absorption intensity). nih.govrsc.org The cyclopropyl group, while primarily an alkyl substituent, can also engage in conjugation with the aromatic ring, further contributing to a slight bathochromic shift. spcmc.ac.in Therefore, the λₘₐₓ values for this compound are expected to be significantly shifted to longer wavelengths compared to unsubstituted aniline.

Table 3: Comparison of UV-Vis Absorption Maxima (λₘₐₓ) Values for this compound are predicted based on substituent effects.

CompoundPrimary Band (λₘₐₓ, nm)Secondary Band (λₘₐₓ, nm)
Aniline~230~280
4-Methoxyaniline (p-Anisidine)~230~290-300
This compound (Predicted)>240>300

The oxidation potential of an aniline derivative is a measure of the ease with which it can lose an electron to form a radical cation. This property is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, increase the electron density of the ring and stabilize the resulting radical cation, thereby lowering the oxidation potential. nih.govbenicewiczgroup.com

Spectroscopic methods can be used to probe these oxidation processes. For example, during electrochemical or chemical oxidation, the formation of the aniline radical cation can be monitored using UV-Vis spectroscopy. acs.org These radical cations are often colored and exhibit strong, characteristic absorption bands in the visible region of the spectrum (e.g., ~400-450 nm), which are absent in the neutral parent molecule. acs.org By observing the appearance and intensity of these new absorption bands under oxidizing conditions, one can gain insight into the kinetics and thermodynamics of the electron transfer process, providing an indirect probe of the molecule's oxidation potential. The presence of two strong electron-donating groups (-NH₂ and -OCH₃) suggests that this compound would have a relatively low oxidation potential compared to unsubstituted aniline. umn.edu

Analysis of Absorption Features and Bathochromic Shifts

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone analytical technique in chemical analysis, providing critical information about a molecule's mass, elemental composition, and structural features. For an analyte such as this compound, MS is instrumental in confirming its identity and purity. The technique works by ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). This process not only determines the molecular weight with high precision but also induces fragmentation, offering a molecular fingerprint that aids in structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is distinguished from standard mass spectrometry by its ability to measure the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision is crucial for determining the elemental formula of a compound. While standard MS might identify a molecular ion at a nominal mass of 163, HRMS can provide a mass measurement to several decimal places, such as 163.0997 Da. nih.gov

For this compound, the molecular formula is C10H13NO. nih.govuni.lu The theoretical (calculated) monoisotopic mass for this formula is 163.099714038 Da. nih.gov When analyzed by HRMS using a soft ionization technique like electrospray ionization (ESI), the compound is typically observed as a protonated molecule, [M+H]+, or another adduct, such as a sodium adduct, [M+Na]+. uni.lu The high accuracy of the measured m/z value allows for the confident assignment of the elemental composition, as very few combinations of elements would fit the experimental mass within the narrow error tolerance of the instrument.

The table below details the predicted exact masses for common adducts of this compound, which would be confirmed by an HRMS experiment. uni.lu

Interactive Table 1: Predicted HRMS Data for this compound Adducts

Adduct IonMolecular FormulaTheoretical m/z
[M+H]+[C10H14NO]+164.10700
[M+Na]+[C10H13NNaO]+186.08894
[M+K]+[C10H13KNO]+202.06288
[M-H]-[C10H12NO]-162.09244

Data sourced from predicted values. uni.lu

Tandem Mass Spectrometry, also known as MS/MS, is a powerful technique used to confirm the structure of a molecule by analyzing its fragmentation patterns. The process involves multiple stages of mass analysis. First, the molecular ion or a specific adduct (the precursor ion) of this compound, such as the [M+H]+ ion at m/z 164.1, is selectively isolated. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. The resulting fragment ions (product ions) are then analyzed in a second mass spectrometer.

The fragmentation pattern is unique to the molecule's structure, as bonds break at their weakest points or through predictable rearrangement pathways. For this compound, key structural features—the aniline core, the methoxy group, and the cyclopropyl substituent—would lead to a characteristic set of product ions.

While specific experimental fragmentation data for this exact compound is not widely published, chemically reasonable fragmentation pathways can be predicted:

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a fragment ion at m/z 149.1.

Loss of ethylene (B1197577) (C₂H₄) from the cyclopropyl ring: The strained cyclopropyl group can fragment by losing ethylene, a characteristic pathway for this functional group. docbrown.info This would result in a fragment at m/z 136.1.

Cleavage of the entire methoxy group (•OCH₃): This would produce an ion at m/z 133.1.

The ability to generate and analyze these unique product ions provides definitive structural confirmation. purdue.edu This is particularly important to distinguish it from isomers or other compounds that might share the same nominal mass or even the same elemental formula. nih.gov

Interactive Table 2: Predicted Tandem MS Fragmentation of this compound ([C10H14NO]+)

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral LossProduct Ion (m/z)
164.1[M+H - CH₃]+•CH₃149.1
164.1[M+H - C₂H₄]+C₂H₄136.1
164.1[M+H - OCH₃]+•OCH₃133.1
164.1[M+H - NH₃]+NH₃147.1

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For 4-cyclopropyl-3-methoxyaniline, DFT calculations are instrumental in understanding its fundamental chemical properties. The process typically involves selecting a functional (like B3LYP) and a basis set (such as 6-311G(d,p)) to solve the Schrödinger equation in an approximate manner. physchemres.org

Geometry optimization is a computational process to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles.

Interactive Table: Key Geometric Parameters for Optimization

Parameter Description Typical Focus of Analysis
Bond Lengths C-N, C-O, C-C (aromatic, cyclopropyl) Elucidation of bond order and electronic effects.
Bond Angles C-C-N, C-C-O, angles within the rings Strain and steric hindrance analysis.

| Dihedral Angles | C-C-O-CH3, C-C(ring)-C(cyclopropyl) | Determination of the lowest energy conformation of substituents. |

Studies on analogous structures, such as 5-cyclopropyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamide, show that the cyclopropyl (B3062369) ring often adopts a nearly perpendicular orientation relative to an adjacent planar ring to minimize steric hindrance. vulcanchem.com

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. wuxiapptec.comschrodinger.com A smaller gap suggests higher reactivity. wuxiapptec.com

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, with significant contributions from the nitrogen atom's lone pair and the π-system of the ring, enhanced by the electron-donating methoxy (B1213986) group. The LUMO is anticipated to be distributed over the aromatic π* anti-bonding orbitals. From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. ajchem-a.comekb.eg

Interactive Table: Global Reactivity Descriptors from HOMO-LUMO Energies

Descriptor Formula Chemical Significance
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicator of chemical reactivity and stability. wuxiapptec.com
Electronegativity (χ) χ = (I + A) / 2 Measure of the power to attract electrons. ajchem-a.com
Chemical Hardness (η) η = (I - A) / 2 Resistance to change in electron distribution. ajchem-a.com
Chemical Softness (S) S = 1 / η Reciprocal of hardness, indicates high reactivity. ajchem-a.com

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | Measure of electrophilic power. ajchem-a.com |

Geometry Optimization and Conformational Analysis

Prediction of Spectroscopic Parameters and Vibrational Characteristics

Computational methods are powerful tools for predicting and interpreting spectroscopic data, providing a direct link between the molecular structure and its observed spectrum.

Theoretical UV-Vis absorption spectra can be simulated using Time-Dependent Density Functional Theory (TD-DFT). physchemres.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths (λmax). The calculations also provide the oscillator strength for each transition, which relates to the intensity of the spectral peak. physchemres.org For this compound, the main electronic transitions responsible for its UV-Vis spectrum would be π→π* transitions associated with the substituted benzene (B151609) ring. The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

While DFT calculations can predict vibrational frequencies (corresponding to IR and Raman bands), these values often exhibit systematic errors when compared to experimental data. The Scaled Quantum Mechanics Force Field (SQM-FF) method is a computational procedure used to correct these theoretical frequencies. It involves scaling the calculated force constants with a set of standardized scale factors, leading to a much better agreement between the theoretical and experimental vibrational spectra. This allows for a more reliable assignment of specific vibrational modes, such as C-H stretches, N-H bends, and the characteristic vibrations of the cyclopropyl and methoxy groups. researchgate.net

Theoretical UV-Vis Spectra and Excitation Processes

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is essential for elucidating complex reaction mechanisms at the molecular level. Cyclopropylamines, in particular, are well-known for their use as mechanistic probes, or "radical clocks," because the cyclopropyl ring undergoes a rapid and irreversible ring-opening if a radical is formed on the adjacent nitrogen atom. frontiersin.orgwikipedia.org

In a notable study, this compound (referred to as N-cyclopropyl-3-methoxyaniline) was used as a radical clock to investigate the mechanism of a para-selective C(sp²)-H/N-H oxidative cross-coupling reaction. nih.gov The formation of ring-opened products provided definitive evidence for a reaction pathway proceeding through radical intermediates. The proposed mechanism involves the generation of an aminyl radical on the nitrogen atom, which then rapidly rearranges, confirming the radical nature of the process. nih.gov

DFT calculations on cyclopropylamine (B47189) systems have been used to explore competing mechanistic pathways for their oxidation. frontiersin.orgnih.gov Two primary mechanisms are often considered:

Single Electron Transfer (SET): The amine is oxidized to an aminium radical cation, which then undergoes homolytic cleavage of a C-C bond in the cyclopropyl ring. frontiersin.org This pathway is often invoked to explain the inactivation of P450 enzymes. nih.gov

Hydrogen Atom Transfer (HAT): A hydrogen atom is abstracted directly from the N-H bond to form a neutral aminyl radical, which subsequently triggers the ring-opening. frontiersin.org

Computational studies, including DFT calculations, can determine the activation barriers for these and other pathways, such as cycloadditions, identifying the most energetically favorable route and thus the most likely reaction mechanism. rsc.org

Interactive Table: Computationally Investigated Mechanisms for Cyclopropylamines

Mechanism Key Intermediate Computational Insight Relevance
Radical Clock Ring-Opening Aminyl Radical Confirms radical pathways via product analysis. nih.gov Used to probe mechanisms of oxidative coupling. nih.gov
Single Electron Transfer (SET) Aminium Radical Cation DFT calculations suggest a high energy barrier for this process in some enzymatic reactions, favoring PCET. frontiersin.org Explains P450 enzyme inhibition and product formation in certain oxidations. nih.gov
Proton-Coupled Electron Transfer (PCET) Transition state involving both proton and electron movement Found to be a more favorable pathway than SET for the inactivation of P450 enzymes in some models. frontiersin.org Provides a refined model for enzymatic oxidation of amines. frontiersin.org

| [3+2] Photocycloaddition | Radical Cation | DFT calculations help understand stereochemical outcomes and the role of catalysts. rsc.org | Synthesis of enantioenriched cyclopentylamine (B150401) derivatives. rsc.org |

Transition State Analysis and Reaction Barriers

Electronic Effect Studies of Substituents on Reactivity

The reactivity of this compound is governed by the interplay of the electronic effects of its three key substituents: the amino group, the methoxy group, and the cyclopropyl group. All three are considered activating groups, meaning they increase the rate of electrophilic aromatic substitution compared to unsubstituted benzene by donating electron density to the ring. masterorganicchemistry.com

Amino Group (-NH2): This is one of the most powerful activating groups. Its primary influence is through resonance (a π-donation effect), where the nitrogen lone pair delocalizes into the aromatic π-system. This significantly increases the nucleophilicity of the ring.

Methoxy Group (-OCH3): The methoxy group is also a strong activating group, donating electron density via resonance from its oxygen lone pairs. While it exerts an inductive electron-withdrawing effect due to oxygen's high electronegativity, the resonance effect is dominant in electrophilic aromatic substitution. masterorganicchemistry.com

Cyclopropyl Group: The cyclopropyl group is an activating group that donates electron density primarily through conjugation. The Walsh orbitals of the cyclopropane (B1198618) ring, which have significant p-character, can overlap effectively with the aromatic π-system. unl.pt This donation of electron density lowers the oxidation potential of the molecule and activates the ring toward electrophiles. acs.orgunl.pt

The combination of these three electron-donating groups makes the aromatic ring of this compound exceptionally electron-rich. This heightened electron density profoundly impacts its reactivity, for instance, by lowering the energy barrier for single-electron transfer (SET) oxidation. acs.org However, this high reactivity can also lead to undesired outcomes in certain chemical transformations. For example, studies on related cyclopropylanilines have shown that strongly electron-donating substituents can sometimes lead to decomposition rather than the desired product, highlighting the delicate balance of electronic factors. sci-hub.se

The table below summarizes the electronic properties of the substituents in this compound.

SubstituentPosition on Benzene RingPrimary Electronic EffectOverall Effect on Ring
Amino (-NH2) 1+R (Strong Resonance Donor)Strongly Activating
Methoxy (-OCH3) 3+R (Strong Resonance Donor), -I (Inductive Withdrawing)Strongly Activating
Cyclopropyl 4+R (Resonance/Conjugative Donor)Activating

Applications in Organic Synthesis and Materials Science

Role as a Synthetic Intermediate for Advanced Organic Scaffolds

4-Cyclopropyl-3-methoxyaniline serves as a versatile precursor for the construction of a wide array of intricate organic molecules, particularly those with pharmaceutical or biological relevance.

The aniline (B41778) functionality in this compound is a key feature that allows for its use in the synthesis of quinoline (B57606) and tetrahydroquinoline derivatives. These nitrogen-containing heterocyclic scaffolds are present in numerous natural products and have shown a broad spectrum of biological activities, including antimalarial, antibacterial, and antihypertensive properties. nih.govd-nb.info

Several established synthetic methodologies for quinoline synthesis, such as the Friedländer annulation, Combes synthesis, and Povarov reaction, utilize anilines as key starting materials. mdpi.comwikipedia.org For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. heteroletters.org While a direct example of using this compound in a Friedländer synthesis is not extensively documented in readily available literature, its structural similarity to other substituted anilines like 4-methoxyaniline suggests its potential applicability. researchgate.netinformahealthcare.com

The Povarov reaction, a formal [4+2] cycloaddition between an aromatic imine and an alkene, is another powerful tool for constructing tetrahydroquinoline frameworks. wikipedia.orgsci-rad.com The reaction is typically catalyzed by a Lewis acid and can be performed as a three-component reaction involving an aniline, an aldehyde, and an alkene. sci-rad.comacs.orgnih.gov The presence of the electron-donating methoxy (B1213986) group in this compound could influence the reactivity of the corresponding imine intermediate in such reactions. Research on the Povarov reaction with N-cyclopropylanilines has been a subject of interest. thieme.deepfl.chresearchgate.net

Furthermore, modern catalytic methods for quinoline synthesis often employ transition metals like iron and copper to facilitate the cyclization of anilines with various coupling partners. rsc.orgacs.org These methods offer advantages such as milder reaction conditions and broader substrate scope, potentially accommodating the specific functionalities of this compound. google.com A tandem approach involving the in situ preparation of dihydropyrroles from anilines and cyclopropyl (B3062369) aldehydes has been developed for the synthesis of hexahydropyrroloquinolines. informahealthcare.com

The synthesis of tetrahydroquinolines can also be achieved through the reduction of the corresponding quinoline derivatives or via catalytic hydrogenation of N-aryl propargylamines. Given the established routes to quinolines from anilines, it is plausible that this compound can be converted to the corresponding quinoline, which can then be reduced to the tetrahydroquinoline.

Table 1: Potential Reactions for Synthesizing Quinolines and Tetrahydroquinolines from this compound

Reaction Name General Description Potential Applicability to this compound
Friedländer Synthesis Condensation of an o-aminoaryl aldehyde/ketone with a compound containing an α-methylene group. The aniline moiety can be a precursor to the required o-aminoaryl functionality.
Combes Synthesis Reaction of an aniline with a β-diketone in the presence of an acid catalyst. The aniline group can react with a suitable β-diketone to form the quinoline ring.
Povarov Reaction [4+2] cycloaddition of an aromatic imine with an alkene, often catalyzed by a Lewis acid. Formation of a tetrahydroquinoline ring by reacting the imine derived from this compound with an alkene.
Catalytic Methods Transition metal (e.g., Fe, Cu) catalyzed cyclization of anilines with various partners. Offers a potentially efficient and versatile route to quinolines under milder conditions.

The synthesis of non-proteinogenic amino acids and their derivatives is of significant interest in medicinal chemistry and drug discovery, as their incorporation into peptides can lead to enhanced stability and novel biological activities. google.comgoogle.com The structural motifs present in this compound make it an intriguing candidate for the synthesis of unique functionalized amino acid derivatives.

The cyclopropyl group is a known component of various natural and synthetic amino acids, often imparting conformational rigidity to the molecule. researchgate.netresearchgate.netnih.gov For example, 1-aminocyclopropanecarboxylic acid (ACC) is a well-known cyclopropyl-containing amino acid. researchgate.net The synthesis of amino acids of the cyclopropylglycine series has been extensively reviewed, with methods including carbene addition to alkenes and modifications of cyclopropanecarbaldehydes. researchgate.net

While direct synthesis of an amino acid from this compound is not explicitly detailed, its amine functionality can be utilized in amidation reactions with protected amino acid precursors. For instance, studies have shown the synthesis of N-substituted carboxamides from N-(tert-butoxycarbonyl)-protected amino acids and various amines, including cyclopropylamine (B47189). tandfonline.comtandfonline.com This suggests that this compound could be similarly coupled to form novel amino acid derivatives.

Furthermore, biocatalytic approaches have been developed for the asymmetric synthesis of N-aryl-functionalized amino acids. acs.org These enzymatic methods often exhibit high stereoselectivity and can tolerate a range of substituted anilines. The application of such biocatalysts to this compound could provide a route to enantiomerically pure, complex amino acid building blocks.

Beyond quinolines and amino acids, this compound is a valuable building block for a wide range of other heterocyclic compounds. Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and agrochemicals. rsc.org The reactivity of the aniline nitrogen and the potential for functionalization of the aromatic ring make this compound a versatile starting material.

For instance, aniline derivatives are key precursors in the synthesis of isatins (1H-indole-2,3-diones), which are themselves versatile intermediates for a variety of heterocyclic systems. chinesechemsoc.org The synthesis of isatins from anilines can sometimes lead to isomeric products, especially with meta-substituted anilines. chinesechemsoc.org

The amine group can also participate in cyclization reactions to form other heterocyclic rings. For example, the reaction of anilines with appropriate reagents can lead to the formation of benzimidazoles, benzothiazoles, and other fused heterocyclic systems. The presence of the cyclopropyl and methoxy groups on the aniline ring can influence the electronic and steric properties of the resulting heterocycles, potentially leading to novel compounds with interesting biological activities.

A patent for substituted heterocyclic compounds includes a complex molecule, N-(4-((2-methoxy-3-(2-cyclopropyl-2H-1,2,3-triazol-4-yl)phenyl)amino)-5-propionylpyridin-2-yl)cyclopropanecarboxamide, which incorporates a this compound-like moiety, highlighting its use in constructing intricate drug-like molecules.

Formation of Functionalized Amino Acid Derivatives

Development as Single-Electron Transfer (SET) Probes in Chemical Systems

N-Cyclopropylanilines have been investigated as probes for single-electron transfer (SET) processes in chemical and biological systems. The utility of these compounds as SET probes stems from the irreversible ring-opening of the cyclopropyl group following an initial one-electron oxidation to form a nitrogen radical cation. acs.org This irreversible reaction acts as a "clock" to study the kinetics of electron transfer processes.

The rate of this ring-opening is influenced by the substituents on the aromatic ring. Electron-donating groups, such as the methoxy group in this compound, are expected to stabilize the nitrogen radical cation, thereby slowing down the rate of cyclopropyl ring-opening. acs.org Conversely, electron-withdrawing groups would accelerate this process. This tunability allows for the design of SET probes with different "clock" speeds for studying a range of oxidative processes.

Research has shown that N-cyclopropylanilines can be used to probe the oxidative properties of triplet-state photosensitizers. acs.org Upon photoinduced SET, the resulting N-cyclopropylaniline radical cation undergoes ring-opening, and the final products can be analyzed to understand the initial oxidative event. The irreversible nature of the ring-opening prevents back electron transfer, making these compounds effective probes. acs.org

Table 2: Properties of N-Cyclopropylanilines as SET Probes

Feature Description Relevance of this compound
Mechanism Irreversible ring-opening of the cyclopropyl group after single-electron oxidation. The methoxy group can modulate the rate of this ring-opening.
Application Probing oxidative properties of chemical and biological systems, such as photosensitizers. The specific electronic properties of the methoxy-substituted ring would influence its suitability for different systems.
Tunability Substituents on the aniline ring alter the SET potential and the rate of ring-opening. The electron-donating methoxy group is expected to lower the SET oxidation potential compared to unsubstituted N-cyclopropylaniline.

Contribution to the Synthesis of N-Trifluoromethylated Compounds

The introduction of a trifluoromethyl (CF3) group onto a nitrogen atom can significantly alter the physicochemical properties of a molecule, including its basicity, lipophilicity, and metabolic stability. As a result, N-trifluoromethylated compounds are of great interest in medicinal chemistry and drug discovery. chinesechemsoc.orgmdpi.com

Several methods have been developed for the N-trifluoromethylation of amines. academie-sciences.frconicet.gov.ar These methods often involve the use of specialized electrophilic trifluoromethylating reagents, such as Togni's reagents or Umemoto's reagents, or nucleophilic trifluoromethyl sources like the Ruppert-Prakash reagent (TMSCF3). conicet.gov.arresearchgate.net More recent advances have focused on developing more efficient and operationally simpler protocols. chinesechemsoc.org

While a specific example of the N-trifluoromethylation of this compound is not prominently featured in the literature, the general applicability of these methods to a wide range of substituted anilines suggests that it would be a viable substrate. chinesechemsoc.org The reaction would likely yield N-trifluoromethyl-4-cyclopropyl-3-methoxyaniline, a novel compound with potentially interesting properties for pharmaceutical and agrochemical applications. The electron-rich nature of the aniline ring, due to the methoxy and cyclopropyl groups, might influence the reactivity towards electrophilic trifluoromethylating agents.

Potential Roles in Specialized Material Science Applications (e.g., Polymer or Electronic Materials)

Aniline and its derivatives are important monomers in the synthesis of conducting polymers, such as polyaniline (PANI). rsc.org These polymers have applications in various fields, including sensors, electrochromic devices, and corrosion protection. The properties of PANI can be tuned by modifying the aniline monomer with different substituents. rsc.org The incorporation of this compound into a polymer backbone could lead to materials with novel electronic and physical properties.

In the realm of organic electronic materials, aniline derivatives are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govsci-hub.se The electronic properties of these materials are highly dependent on their molecular structure. Aniline-containing organic semiconductor materials have been shown to possess good hole-transporting properties. google.com The combination of the electron-donating methoxy and cyclopropyl groups in this compound could modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, making it a potentially useful building block for new organic electronic materials. sakura.ne.jp

Furthermore, the related compound 6-methoxy-1,2,3,4-tetrahydroquinoline (B86035) has been noted for its application in material science, particularly in the development of new polymers. This suggests that derivatives of this compound could also find utility in this area.

Advanced Analytical Methodologies for Detection and Quantification in Research

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like 4-Cyclopropyl-3-methoxyaniline. It is extensively used to determine the purity of synthesized batches and to monitor the progress of chemical reactions in real-time. google.com Reversed-phase HPLC (RP-HPLC) is the most common mode employed for this class of compounds.

In a typical RP-HPLC setup for aniline (B41778) derivatives, a non-polar stationary phase, such as an octadecyl (C18) silane-modified silica (B1680970) column, is used. acs.orgnih.gov The mobile phase is a mixture of a polar organic solvent, like acetonitrile (B52724), and an aqueous buffer. acs.orgnih.gov By programming a gradient elution, where the proportion of the organic solvent is increased over time, a wide range of compounds with varying polarities can be effectively separated. acs.org Detection is commonly achieved using an ultraviolet-visible (UV-Vis) spectrophotometer, as the aromatic ring in aniline derivatives exhibits strong chromophoric properties. acs.orgnih.gov For instance, a validated RP-HPLC method for a related methoxy-substituted compound utilized an octadecyl column with an acetonitrile-phosphate buffer mobile phase and UV detection at 239 nm. nih.govptfarm.pl The purity of aniline derivatives in reaction mixtures can be accurately quantified, with reported HPLC purity assessments reaching over 94%. google.com

The progress of a reaction producing this compound can be tracked by taking small aliquots from the reaction mixture at different time intervals and injecting them into the HPLC system. The disappearance of starting materials and the appearance of the product peak provide a clear and quantifiable measure of the reaction's conversion rate and the formation of any impurities. google.com

Table 1: Representative HPLC Conditions for Aniline Derivative Analysis

ParameterCondition 1Condition 2
Technique Reversed-Phase HPLCReversed-Phase HPLC
Stationary Phase/Column Agilent Eclipse XDB-C18 (4.6 × 150 mm, 5 µm) acs.orgLiChrosorb 100 RP-18 (250 x 4.0 mm, 5 µm) nih.govptfarm.pl
Mobile Phase Acetonitrile/Water Gradient acs.orgAcetonitrile/Phosphate Buffer (pH 2) nih.govptfarm.pl
Flow Rate 1.0 mL/min acs.orgNot Specified
Detection UV-Vis (208–240 nm) acs.orgUV (239 nm) nih.govptfarm.pl
Application Analysis of N-cyclopropylaniline analogs acs.orgPurity evaluation of a methoxy-substituted derivative nih.govptfarm.pl

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the separation, identification, and quantification of volatile and semi-volatile organic compounds. thermofisher.com It is particularly valuable for impurity profiling, which involves identifying and quantifying unwanted chemicals that may be present in starting materials or formed during the synthesis of this compound. thermofisher.com

In GC-MS analysis, the sample is first vaporized and introduced into a gas chromatograph. The compounds are then separated based on their boiling points and interaction with the stationary phase within a long capillary column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. This mass spectrum acts as a chemical fingerprint, allowing for definitive identification by comparison to spectral libraries. epa.gov

For the analysis of aniline derivatives, methods often involve direct injection of a diluted sample, although a derivatization step can sometimes be employed. thermofisher.comd-nb.info The use of high-resolution accurate mass spectrometry (HRAMS) has become increasingly common, as it provides highly accurate mass measurements, which greatly aids in the confident identification of unknown impurities. thermofisher.com Selected Ion Monitoring (SIM) is a targeted GC-MS technique that increases sensitivity and selectivity for specific known impurities by monitoring only a few characteristic ions. researchgate.net

Table 2: General GC-MS Parameters for Aniline Impurity Profiling

ParameterTypical Setting
Technique Gas Chromatography-Mass Spectrometry (GC-MS) researchgate.netepa.gov
Column Capillary Column (e.g., DB-5ms, HP-1) researchgate.net
Sample Preparation Dilution in a suitable solvent (e.g., methanol, DMSO); Liquid-liquid extraction for complex matrices thermofisher.comresearchgate.net
Ionization Mode Electron Ionization (EI) thermofisher.com
Detection Mode Full Scan (for unknown identification); Selected Ion Monitoring (SIM) (for targeted quantification) researchgate.net
Application Detection and quantification of volatile impurities and byproducts in aniline samples thermofisher.comresearchgate.net

Chromatographic Separation Techniques for Analogues and Derivatives

The synthesis of this compound or the exploration of its chemical space often leads to the creation of various analogues and derivatives. The purification and isolation of these compounds are essential for their characterization and further use. A variety of chromatographic techniques are employed for this purpose, chosen based on the scale of the separation and the properties of the compounds. nih.gov

Column Chromatography is the most widely used technique for the preparative separation and purification of synthetic products. nih.gov Typically, silica gel is used as the stationary phase, and a solvent system, such as a mixture of ethyl acetate (B1210297) and hexane, is used as the mobile phase (eluent). google.com The separation is based on the differential adsorption of the compounds to the silica gel; more polar compounds adsorb more strongly and elute more slowly. Flash column chromatography, which uses pressure to increase the solvent flow rate, is a rapid and efficient variant for routine purifications. mdpi.com

Thin-Layer Chromatography (TLC) is an indispensable tool for the rapid, qualitative analysis of reaction mixtures and for determining the appropriate solvent system for column chromatography. nih.govgoogle.com A small amount of the sample is spotted onto a plate coated with a thin layer of adsorbent (like silica gel). The plate is then placed in a chamber with a shallow pool of a solvent. As the solvent moves up the plate by capillary action, it separates the components of the sample. nih.gov

Specialized HPLC Techniques are used for more challenging separations. For instance, the separation of chiral analogues (enantiomers) of aniline derivatives requires the use of Chiral HPLC. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing them to be separated. researchgate.net Furthermore, novel stationary phases, such as those functionalized with silver nanoparticles, have been developed to achieve unique selectivity for separating closely related aniline derivatives that may be difficult to resolve with standard C18 columns. researchgate.net

Table 3: Chromatographic Techniques for Separation of Aniline Derivatives

TechniqueStationary PhaseTypical Mobile PhasePrimary Application
Column Chromatography Silica Gel google.commdpi.comHexane/Ethyl Acetate google.commdpi.comPreparative purification of synthetic products google.com
Thin-Layer Chromatography (TLC) Silica Gel nih.govButanol/Acetic Acid/Water nih.govReaction monitoring and purity pre-screening nih.gov
Chiral HPLC Chiral Stationary Phase (CSP) researchgate.netVaries (e.g., alcohol/alkane mixtures)Separation of enantiomers researchgate.net
Specialized HPLC Silver Nanoparticle-Functionalized Silica researchgate.netMethanol/Water researchgate.netSeparation of closely related structural analogues researchgate.net

Conclusion and Future Research Directions

Summary of Current Understanding of 4-Cyclopropyl-3-methoxyaniline Chemistry

This compound is an aromatic amine with the molecular formula C₁₀H₁₃NO. nih.govuni.lu Its chemistry is largely dictated by the interplay of its three functional components. The aniline (B41778) core is a well-established precursor in organic synthesis, participating in a wide array of reactions such as diazotization, acylation, and carbon-nitrogen (C-N) bond formation. The methoxy (B1213986) group, being an ortho-, para-director, activates the aromatic ring towards electrophilic substitution, while the cyclopropyl (B3062369) group introduces unique steric and electronic properties.

Current knowledge positions this compound primarily as a versatile building block in organic synthesis. It serves as a precursor for constructing more complex molecular architectures, particularly in the synthesis of heterocyclic compounds and potential pharmaceutical agents. smolecule.comacs.org Research has shown that related methoxyaniline structures are valuable intermediates in creating quinoline (B57606) derivatives and other scaffolds of medicinal interest. researchgate.net The compound's fundamental reactions are characteristic of substituted anilines, but the presence of the cyclopropyl moiety offers pathways for unique chemical transformations.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₃NO
Molecular Weight 163.22 g/mol nih.gov
IUPAC Name This compound nih.gov
CAS Number 1233531-34-4 nih.gov
XLogP3 2.1 nih.gov

| Monoisotopic Mass | 163.099714038 Da nih.gov |

Emerging Research Avenues in Synthetic Chemistry

The unique structure of this compound makes it an attractive substrate for developing novel synthetic methodologies. A significant emerging area is its application in photocatalysis and cycloaddition reactions.

Recent studies have utilized N-cyclopropyl anilines, including the 3-methoxy derivative, as reactants in asymmetric [3+2] photocycloadditions. nih.gov In these reactions, the cyclopropylamine (B47189) is activated by a photosensitizer under visible light irradiation, generating a radical cation intermediate that engages with various olefins. This process allows for the stereocontrolled synthesis of complex nitrogen-containing five-membered rings, which are prevalent motifs in bioactive compounds. nih.gov The efficiency and selectivity of these transformations highlight a move towards more sustainable, light-mediated synthetic strategies. cam.ac.uk

Furthermore, the compound is a candidate for novel annulation reactions to build polycyclic frameworks. scispace.com The development of transition-metal-catalyzed or metal-free C-N coupling reactions involving substrates like this compound continues to be an active field of research, aiming to create complex amines with high efficiency and functional group tolerance. researchgate.net These emerging synthetic uses underscore a shift from viewing this molecule as a simple building block to recognizing it as an active participant in advanced chemical transformations.

Future Prospects in Mechanistic Organic Chemistry Studies

Perhaps one of the most exciting future prospects for this compound and its analogs lies in their use as mechanistic probes. The inherent strain energy of the cyclopropyl ring provides a unique chemical tool for investigating reaction pathways, particularly those involving single-electron transfer (SET) processes. acs.org

Upon a one-electron oxidation, the nitrogen atom of a cyclopropylaniline forms a radical cation. This intermediate can undergo an irreversible and rapid ring-opening of the cyclopropyl group to yield a more stable distonic radical cation. acs.orgresearchgate.net This irreversible transformation acts as a mechanistic "tell," confirming that a SET event has occurred. This property is particularly valuable for studying complex oxidative systems where back-electron transfer might otherwise mask the initial oxidation event. acs.orgresearchgate.net

Future research is poised to leverage this feature in several ways:

Probing Photosensitizers: N-cyclopropylanilines are being developed as probes to study and quantify the oxidative properties of triplet-state photosensitizers, including complex environmental mixtures like chromophoric dissolved organic matter (CDOM). acs.org

Enzymatic Systems: They can be employed to investigate SET mechanisms in enzymatic catalysis. acs.org

Electrochemical Studies: The irreversible nature of the ring-opening can be used to dissect complex electrochemical reaction mechanisms.

By synthesizing derivatives with different electronic properties, chemists can create a toolkit of cyclopropylaniline-based probes to explore a wide range of oxidative processes with unprecedented detail.

Potential for Novel Applications in Chemical Sciences

The insights gained from synthetic and mechanistic studies are paving the way for novel applications of this compound and related structures across the chemical sciences.

In medicinal chemistry , the this compound scaffold is a valuable starting point for the design of new therapeutic agents. smolecule.comacs.org The cyclopropyl group is often used as a "bioisostere" for other chemical groups, and its inclusion can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune pharmacokinetic properties. Its utility as a precursor for quinoline-based structures, which are known for their broad range of biological activities including anti-tubercular and antibacterial properties, further highlights its potential in drug discovery. researchgate.net

In materials science , the oxidative ring-opening of the cyclopropyl group could be harnessed to create "smart" materials. One could envision polymers or surfaces functionalized with this moiety that undergo a change in color, fluorescence, or conductivity upon exposure to an oxidative stimulus. This could lead to the development of novel sensors or responsive systems.

In environmental chemistry , its application as a molecular probe for studying the photo-oxidation of pollutants in aquatic systems represents a significant advance. acs.orgresearchgate.net Understanding these degradation pathways is crucial for developing effective water remediation strategies.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
4-methoxyaniline
Lenvatinib (B1674733)
4-cyano-3-methoxyaniline
N-cyclopropyl-3-methoxyaniline
3-methylene-isoindolin-1-one
Methylenephthalide
1,1-diaryl ethylenes

Q & A

Q. What are the recommended synthetic routes for 4-Cyclopropyl-3-methoxyaniline, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleophilic aromatic substitution (NAS) or cross-coupling reactions. For example:

  • Route A : Substitution of a nitro group on 3-methoxyaniline with a cyclopropyl moiety using Pd-catalyzed coupling (e.g., Suzuki-Miyaura) .
  • Route B : Direct cyclopropanation of 3-methoxyaniline derivatives via Simmons-Smith reactions, followed by deprotection .

Q. Key Variables Affecting Yield :

VariableOptimal Condition (Route A)Yield Range
CatalystPd(PPh₃)₄60-75%
Temperature80-100°C±10%
SolventDMF/Water (9:1)Max efficiency

Lower yields in Route B (~40-50%) are attributed to steric hindrance from the methoxy group. Use inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data be resolved?

Methodological Answer:

  • NMR : ¹H/¹³C NMR identifies methoxy (-OCH₃, δ ~3.7 ppm) and cyclopropyl protons (δ ~0.5-1.2 ppm). Aromatic protons show splitting patterns due to substituent proximity .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion [M+H]⁺ (calc. for C₁₀H₁₃NO: 163.0997).
  • IR : Stretching vibrations for NH₂ (~3350 cm⁻¹) and C-O (1250 cm⁻¹) .

Q. Resolving Data Contradictions :

  • If NMR signals overlap (e.g., cyclopropyl vs. methoxy protons), use 2D techniques (COSY, HSQC) or variable-temperature NMR.
  • Cross-validate with X-ray crystallography (if crystalline) or computational simulations (DFT-based chemical shift predictions) .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of this compound in substitution reactions?

Methodological Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites:

  • HOMO Localization : Highest electron density resides on the aromatic ring’s para position relative to NH₂, making it prone to electrophilic attack .
  • Activation Barriers : Simulate transition states for NAS reactions. For example, substituent effects from the cyclopropyl group increase steric strain, raising activation energy by ~5 kcal/mol .

Q. Software Recommendations :

  • Gaussian 16 (B3LYP/6-311+G(d,p) basis set) for geometry optimization.
  • VMD or PyMOL for visualizing electron density maps .

Q. What strategies mitigate competing side reactions during the functionalization of this compound?

Methodological Answer:

  • Protecting Groups : Acetylate the NH₂ group to prevent unwanted oxidation or dimerization during reactions .
  • Directed Ortho Metalation (DoM) : Use LiTMP to deprotonate specific positions, minimizing byproducts from random substitution .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) stabilize intermediates in NAS, reducing side reactions like quinone formation .

Q. How do steric and electronic effects of the cyclopropyl and methoxy groups influence the compound’s behavior in catalytic systems?

Methodological Answer:

  • Steric Effects : The cyclopropyl group’s sp³ hybridization creates a non-planar structure, hindering access to catalytic active sites (e.g., in Pd-catalyzed cross-couplings) .
  • Electronic Effects : The methoxy group is electron-donating (+M effect), activating the ring for electrophilic substitution but deactivating it toward nucleophilic pathways.
  • Case Study : In hydrogenation reactions, cyclopropyl strain increases reactivity toward ring-opening, requiring low-pressure H₂ conditions to retain the cyclopropane moiety .

Data Contradiction Analysis

Example : Conflicting NMR data on NH₂ proton shifts.

  • Root Cause : Solvent polarity or pH variations protonate/deprotonate NH₂, altering chemical shifts.
  • Resolution : Standardize solvent (CDCl₃ with 1% DMSO-d6) and pH (~7.0) for consistency. Compare with computed shifts (DFT) to validate assignments .

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